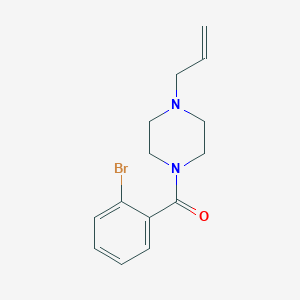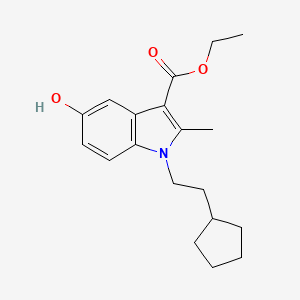
1-allyl-4-(2-bromobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-4-(2-bromobenzoyl)piperazine, also known as ABP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ABP is a piperazine derivative that has a bromobenzoyl group attached to its nitrogen atom, making it a unique and interesting compound with potential uses in drug discovery, medicinal chemistry, and neuroscience.
作用機序
The mechanism of action of 1-allyl-4-(2-bromobenzoyl)piperazine involves its interaction with proteins, specifically through the formation of covalent bonds with cysteine residues. This interaction can result in the inhibition or activation of protein function, depending on the location and function of the cysteine residue. This compound has been shown to selectively target specific proteins, making it a useful tool for studying protein function and identifying potential drug targets.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the protein target. It has been shown to inhibit the activity of protein kinase CK2, which plays a role in cell proliferation and survival. This compound has also been shown to inhibit the activity of the proteasome, a cellular complex responsible for protein degradation. This inhibition can lead to the accumulation of damaged proteins and cell death. Additionally, this compound has been shown to activate the transcription factor Nrf2, which plays a role in cellular defense against oxidative stress.
実験室実験の利点と制限
1-allyl-4-(2-bromobenzoyl)piperazine has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in high yields and purity. It has also been shown to selectively target specific proteins, making it a useful tool for studying protein function and identifying potential drug targets. However, this compound also has some limitations. Its covalent binding to proteins can result in off-target effects and potential toxicity. Additionally, its irreversible binding to proteins can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 1-allyl-4-(2-bromobenzoyl)piperazine in scientific research. One potential direction is the development of this compound-based probes for imaging and detection of specific proteins in cells. Another direction is the use of this compound in the development of novel drugs targeting specific proteins, such as CK2 or the proteasome. Additionally, this compound can be used in the study of protein-protein interactions and the identification of novel binding sites on proteins. Overall, this compound has the potential to be a valuable tool for scientific research in various fields.
合成法
The synthesis of 1-allyl-4-(2-bromobenzoyl)piperazine involves the reaction of piperazine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chlorine atom by the piperazine nitrogen, resulting in the formation of this compound. This method has been optimized and modified for higher yields and purity, making this compound a readily available compound for scientific research.
科学的研究の応用
1-allyl-4-(2-bromobenzoyl)piperazine has been shown to have potential applications in drug discovery and medicinal chemistry. It has been used as a tool to study the binding of small molecules to proteins, specifically the protein kinase CK2. This compound has also been used to identify and characterize novel binding sites on proteins, leading to the discovery of new drug targets. Additionally, this compound has been used in the development of fluorescent probes for imaging and detection of specific proteins in cells.
特性
IUPAC Name |
(2-bromophenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-2-7-16-8-10-17(11-9-16)14(18)12-5-3-4-6-13(12)15/h2-6H,1,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJQAFRPGUXBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B5352134.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-{[6-(dimethylamino)-3-pyridinyl]methyl}octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5352141.png)
![N-(2-furylmethyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5352142.png)
![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5352155.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-morpholinecarboxylic acid](/img/structure/B5352166.png)

![1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5352188.png)
![2-(benzyloxy)-5-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5352189.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5352199.png)
![{3-ethoxy-2-[(4-methylbenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5352206.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5352216.png)
![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B5352220.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5352237.png)
![N-[2-(3,4-dimethoxyphenyl)-1-(5-mercapto-4H-1,2,4-triazol-3-yl)vinyl]benzamide](/img/structure/B5352239.png)
